

AN2718: A Technical Overview for the Treatment of Tinea Pedis

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Compound of Interest

Compound Name: AN2718

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An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **AN2718** is a novel benzoxaborole-based antifungal agent developed by Anacor Pharmaceuticals. It was investigated for the topical treatment of tinea pedis, commonly known as athlete's foot. This document provides a comprehensive technical overview of the available research on **AN2718**, focusing on its mechanism of action, preclinical data, and relevant experimental methodologies. It is important to note that extensive clinical trial data for **AN2718** in the treatment of tinea pedis is not widely available in published literature, suggesting that its clinical development for this specific indication may have been discontinued or not pursued beyond early phases.^[1]

Core Concepts: Mechanism of Action

AN2718 exerts its antifungal properties through a highly specific mechanism of action, targeting fungal protein synthesis.^{[2][3]} It is an inhibitor of the fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA) during the translation process.^[2]

The inhibition occurs via a novel mechanism known as the oxaborole tRNA-trapping (OBORT) mechanism.^[2] The boron atom in the benzoxaborole structure of **AN2718** forms a stable adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNA^{Leu} within the editing site of the LeuRS enzyme.^[2] This trapping of the tRNA in the editing site prevents the catalytic turnover of the enzyme, thereby halting the synthesis of leucyl-tRNA^{Leu} and subsequently inhibiting protein synthesis, which ultimately leads to fungal cell death.^[2]



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Caption: Mechanism of action of **AN2718** on fungal protein synthesis.

Preclinical Data

AN2718 has demonstrated a broad spectrum of antifungal activity, including against the primary dermatophytes responsible for tinea pedis, *Trichophyton rubrum* and *Trichophyton mentagrophytes*.^[2] The following table summarizes the available in vitro efficacy data.

Organism	Number of Isolates (n)	MIC90 (µg/mL)	Reference
<i>Trichophyton rubrum</i>	100	0.5	^[2]
<i>Trichophyton mentagrophytes</i>	100	1	^[2]
<i>Candida albicans</i>	100	1	^[2]
<i>Candida glabrata</i>	100	0.25	^[2]

Experimental Protocols

Detailed experimental protocols for **AN2718** are not publicly available. However, the following are representative methodologies that would be employed for the preclinical evaluation of a novel antifungal agent like **AN2718** for tinea pedis.

Antifungal Susceptibility Testing (CLSI M38-A2 Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M38-A2, a reference method for broth dilution antifungal susceptibility testing of filamentous fungi.^{[4][5][6][7]}

Objective: To determine the minimum inhibitory concentration (MIC) of **AN2718** against dermatophytes.

Materials:

- Test compound (**AN2718**)
- Dermatophyte isolates (*T. rubrum*, *T. mentagrophytes*)

- RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
- 96-well microtiter plates
- Spectrophotometer
- Incubator (28-30°C)

Procedure:

- Inoculum Preparation: Dermatophyte cultures are grown on potato dextrose agar for 7-14 days. Conidia are harvested and suspended in sterile saline. The suspension is adjusted spectrophotometrically to a final concentration of 1×10^3 to 3×10^3 CFU/mL.
- Drug Dilution: A stock solution of **AN2718** is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are made in RPMI 1640 medium in the 96-well plates.
- Inoculation: Each well is inoculated with the fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.
- Incubation: The plates are incubated at 28-30°C for 4-7 days, or until sufficient growth is observed in the growth control well.
- MIC Determination: The MIC is the lowest concentration of **AN2718** that causes a significant inhibition of fungal growth (typically $\geq 80\%$) compared to the growth control.



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Caption: Workflow for antifungal susceptibility testing.

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

This protocol is a representative enzymatic assay to determine the inhibitory activity of **AN2718** on LeuRS.

Objective: To measure the IC₅₀ of **AN2718** against fungal LeuRS.

Materials:

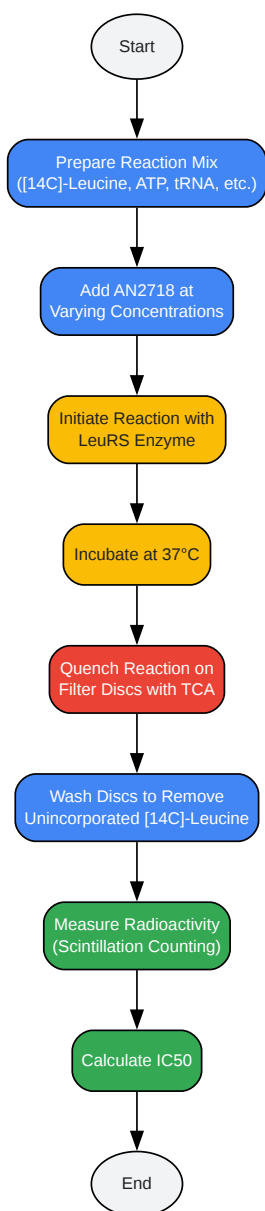
- Recombinant fungal LeuRS enzyme
- **AN2718**
- L-[¹⁴C]-leucine (radiolabeled)
- ATP, MgCl₂, KCl, DTT
- Total tRNA from a fungal source (e.g., baker's yeast)
- Reaction buffer (e.g., HEPES)
- Trichloroacetic acid (TCA)
- Filter paper discs
- Scintillation counter

Procedure:

- **Reaction Mixture Preparation:** A reaction mixture is prepared containing buffer, ATP, MgCl₂, KCl, DTT, L-[¹⁴C]-leucine, and total tRNA.
- **Inhibitor Addition:** Varying concentrations of **AN2718** are added to the reaction mixture.
- **Enzyme Addition:** The reaction is initiated by adding the purified fungal LeuRS enzyme.
- **Incubation:** The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.
- **Reaction Quenching:** Aliquots of the reaction are spotted onto filter paper discs, which are then immersed in cold 5% TCA to precipitate the tRNA and attached radiolabeled leucine,

and to stop the reaction.

- Washing: The filter discs are washed multiple times with cold 5% TCA to remove unincorporated L-[14C]-leucine.
- Quantification: The radioactivity retained on the dried filter discs is measured using a scintillation counter.
- IC50 Calculation: The percentage of inhibition at each **AN2718** concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.



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Caption: Workflow for LeuRS inhibition assay.

Conclusion

AN2718 is a benzoxaborole antifungal with a novel mechanism of action involving the inhibition of fungal leucyl-tRNA synthetase. Preclinical data indicate its potent activity against key dermatophytes implicated in tinea pedis. While the scarcity of published clinical trial data for this specific indication limits a full assessment of its clinical potential, the information available on its mechanism and in vitro efficacy provides a solid foundation for understanding its properties. The experimental protocols outlined here represent the standard methodologies used to evaluate such compounds and can serve as a guide for further research in the field of antifungal drug development.

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